molecular formula C13H9N3O3 B2439642 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile CAS No. 923099-62-1

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile

Cat. No.: B2439642
CAS No.: 923099-62-1
M. Wt: 255.233
InChI Key: GLHNGFIFTNSUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyridazinone ring

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c14-5-6-16-13(17)4-2-10(15-16)9-1-3-11-12(7-9)19-8-18-11/h1-4,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNGFIFTNSUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its reaction with appropriate reagents to form the pyridazinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger specific cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzo[d][1,3]dioxol-5-ylmethylene-malonate: Shares the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.

    benzo[d][1,3]dioxol-5-ylmethylene-cyclohexylamine: Contains a similar benzo[d][1,3]dioxole group but with a different functional group.

    5-benzo[d][1,3]dioxol-5-ylmethylene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one: Another compound with a benzo[d][1,3]dioxole moiety but with distinct chemical properties.

Uniqueness

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and possible mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅N₄O₄
  • Molecular Weight : 345.34 g/mol
  • CAS Number : 1251697-07-0

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridazine ring, which are known for their pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole and pyridazine moieties exhibit significant anticancer properties. For instance, a related compound was shown to have potent activity against the Hep3B liver cancer cell line, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound A (related)Hep3B2.38EGFR inhibition
DoxorubicinHep3B7.46DNA intercalation
Compound B (amide derivative)HepG21.54Apoptosis induction

The studies indicate that the compound may induce cell cycle arrest in the G₂-M phase, leading to reduced proliferation of cancer cells. The mechanism involves the inhibition of key proteins involved in cell cycle regulation.

Antioxidant Activity

In addition to its anticancer effects, this compound exhibits antioxidant properties. The evaluation of its antioxidant capacity was performed using the DPPH assay, where it demonstrated significant free radical scavenging ability. The results indicated that it could potentially protect cells from oxidative stress .

Table 2: Antioxidant Activity Comparison

CompoundDPPH IC₅₀ (µM)
Compound A39.85
Trolox (standard)7.72

The antioxidant activity is crucial as it may contribute to its overall therapeutic potential by mitigating oxidative damage associated with cancer progression.

Case Studies and Research Findings

A study focusing on various benzodioxole derivatives highlighted the promising anticancer effects of compounds similar to 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetonitrile. The research involved synthesizing these derivatives and evaluating their biological activities against several cancer cell lines. The findings suggested a strong correlation between structural features and biological efficacy .

Mechanistic Insights

The proposed mechanisms for the biological activities of this compound include:

  • EGFR Inhibition : Targeting epidermal growth factor receptors, which are often overexpressed in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways through mitochondrial pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, particularly at the G₂-M checkpoint.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.